molecular formula C15H20FN3O2 B2980667 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034362-46-2

2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2980667
CAS No.: 2034362-46-2
M. Wt: 293.342
InChI Key: ZWZBBDBJQKJGJU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a pyrrolidine ring, and a fluorinated pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Fluorinated Pyrimidine: The 6-ethyl-5-fluoropyrimidin-4-yl group is introduced via nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is typically introduced through cyclopropanation reactions, which may involve reagents like diazomethane or cyclopropyl carbenes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of fluorinated pyrimidines on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Fluorinated pyrimidines are known for their antiviral and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluorinated pyrimidine moiety can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-1-(3-(pyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone: Lacks the fluorine and ethyl groups, which may affect its biological activity.

    2-Cyclopropyl-1-(3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.

    2-Cyclopropyl-1-(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone: Substitutes fluorine with chlorine, which can significantly change its reactivity and biological effects.

Uniqueness

The presence of the 6-ethyl-5-fluoropyrimidin-4-yl group in 2-Cyclopropyl-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs. The combination of a cyclopropyl group with a fluorinated pyrimidine is relatively rare, making this compound a valuable subject for further research.

Properties

IUPAC Name

2-cyclopropyl-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-2-12-14(16)15(18-9-17-12)21-11-5-6-19(8-11)13(20)7-10-3-4-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZBBDBJQKJGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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